Home > Products > Building Blocks P16633 > 4-Chloro-7-(trifluoromethyl)quinazoline
4-Chloro-7-(trifluoromethyl)quinazoline - 16499-65-3

4-Chloro-7-(trifluoromethyl)quinazoline

Catalog Number: EVT-348067
CAS Number: 16499-65-3
Molecular Formula: C9H4ClF3N2
Molecular Weight: 232.59 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“4-Chloro-7-(trifluoromethyl)quinazoline” is a chemical compound with the CAS Number: 16499-65-3 . It has a molecular weight of 232.59 . The IUPAC name for this compound is 4-chloro-7-(trifluoromethyl)quinazoline .

Molecular Structure Analysis

The InChI code for “4-Chloro-7-(trifluoromethyl)quinazoline” is 1S/C9H4ClF3N2/c10-8-6-2-1-5(9(11,12)13)3-7(6)14-4-15-8/h1-4H . The InChI key is IJNDITTYYNJLPT-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“4-Chloro-7-(trifluoromethyl)quinazoline” is a solid at room temperature . It should be stored in a refrigerator .

N-4-(4-Chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine []

Compound Description: This compound exhibits potential biological activities in medicine. It is synthesized from 4-chloro-7-fluoro-6-nitro-quinazoline through a multi-step process involving substitution with phenylamine, nucleophilic substitution, and reduction. []

Relevance: This compound shares the core quinazoline structure with 4-chloro-7-(trifluoromethyl)quinazoline. Key structural differences include a methoxy group at the 7-position instead of a trifluoromethyl group, and a diamino substituent at the 4 and 6-positions with a 4-chloro-3-(trifluoromethyl)phenyl group attached to one of the amines. This compound highlights the exploration of various substituents on the quinazoline scaffold for potential medicinal applications. The presence of the 4-chloro-3-(trifluoromethyl)phenyl group in this compound also suggests the exploration of its potential as a pharmacophore in medicinal chemistry. []

Reference:

4-Chloro-7-fluoro-6-nitro-quinazoline [, ]

Compound Description: This compound is an important intermediate in the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. [] It is synthesized from commercially available starting materials in a three-step process. []

Relevance: This compound is a structural precursor to N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine, a compound sharing the core quinazoline structure with 4-chloro-7-(trifluoromethyl)quinazoline. This compound highlights the synthetic pathways employed to generate diversely substituted quinazolines, which can then be further modified to access compounds like 4-chloro-7-(trifluoromethyl)quinazoline. [, ]

4-Chloro-7-methoxy-6-pivalamidoquinazoline []

Compound Description: This novel compound is synthesized from 4-methoxybenzoic acid in a ten-step process involving protection and deprotection strategies for the nitration and reduction steps. []

Relevance: This compound belongs to the quinazoline class, similar to 4-chloro-7-(trifluoromethyl)quinazoline. The presence of chlorine at the 4-position and methoxy group at the 7-position, although at different positions compared to the target compound, suggests the exploration of these substituents' effects on the quinazoline scaffold. The pivalamido group at the 6-position further indicates the investigation of diverse functionalities at this position for potential biological activity. []

Reference:

4-Chloro-6-methoxy-7-(1-methylpiperidin-4-ylmethoxy)quinazoline []

Compound Description: This compound is a key intermediate in the synthesis of Vandetanib, a drug used for treating medullary thyroid cancer. It is synthesized from methyl 4-[1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy]-3-methoxybenzoate through a multi-step process. []

Relevance: This compound shares the core quinazoline structure with 4-chloro-7-(trifluoromethyl)quinazoline, with a chlorine substituent at the 4-position. The presence of a methoxy group and a complex 1-methylpiperidin-4-ylmethoxy substituent at the 6- and 7-positions, respectively, highlights the exploration of diverse substitutions on the quinazoline core for developing therapeutic agents. The use of this compound as a Vandetanib precursor indicates the potential of quinazoline derivatives, like 4-chloro-7-(trifluoromethyl)quinazoline, as pharmacophores for drug development. []

Synthesis Analysis

Synthetic Routes

The synthesis of 4-Chloro-7-(trifluoromethyl)quinazoline typically involves several methods:

  1. Reactions with Isocyanates: One common approach is the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with suitable precursors. This reaction generally occurs in nonchlorinated organic solvents at temperatures ranging from 20°C to 60°C, with a maximum temperature limit of 70°C to prevent decomposition.
  2. Utilization of Advanced Techniques: In industrial settings, continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity. Techniques such as ultrasound-promoted reactions and phase-transfer catalysis are also utilized to improve efficiency.

Reaction Conditions

  • Temperature: Controlled between 20°C to 70°C.
  • Solvents: Nonchlorinated organic solvents like dichloromethane are commonly used.
  • Reagents: Halogenating agents and nucleophiles may be involved in subsequent reactions after the initial synthesis.
Molecular Structure Analysis

The molecular structure of 4-Chloro-7-(trifluoromethyl)quinazoline features a quinazoline core with specific substituents:

  • Chloro Group: Located at the 4-position.
  • Trifluoromethyl Group: Positioned at the 7-position.

This arrangement contributes to its chemical reactivity and biological activity. The presence of electronegative fluorine atoms increases lipophilicity and may influence interactions with biological targets .

Structural Data

  • Molecular Weight: Approximately 232.59 g/mol.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.
Chemical Reactions Analysis

4-Chloro-7-(trifluoromethyl)quinazoline can participate in various chemical reactions:

  1. Substitution Reactions: It can undergo nucleophilic substitution due to the presence of the chloro group.
  2. Oxidation and Reduction Reactions: The compound can be oxidized using agents like potassium permanganate or reduced using sodium borohydride.
  3. Cyclization Reactions: It can form additional heterocyclic structures under specific conditions .

Common Reagents

  • Halogenating Agents: For substitution reactions.
  • Oxidizing Agents: Such as potassium permanganate for oxidation.
  • Reducing Agents: Like sodium borohydride for reduction processes.
Mechanism of Action

The mechanism of action for 4-Chloro-7-(trifluoromethyl)quinazoline primarily involves its role as an enzyme inhibitor. It has been shown to interact with various kinases, which are critical in cellular signaling pathways:

  1. Binding Affinity: The compound binds to the active site of enzymes, inhibiting their activity.
  2. Biochemical Interactions: It influences cellular processes by modulating signaling pathways, gene expression, and metabolism .
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but may degrade over time or under extreme conditions.
  • Reactivity: Reacts readily with nucleophiles due to the presence of the chloro group.
Applications

4-Chloro-7-(trifluoromethyl)quinazoline has numerous applications across various fields:

  1. Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in tumor growth.
  2. Biological Research: Used as a tool compound to study enzyme inhibition and cellular signaling mechanisms.
  3. Synthetic Chemistry: Serves as a versatile building block for synthesizing more complex heterocyclic compounds .
Chemical Identity and Structural Characterization

Molecular Structure and Nomenclature

4-Chloro-7-(trifluoromethyl)quinazoline is a halogenated heterocyclic compound with systematic IUPAC name 4-chloro-7-(trifluoromethyl)quinazoline. Its molecular formula is C₉H₄ClF₃N₂, and it has a molecular weight of 232.59 g/mol [8] [10]. The core structure consists of a quinazoline ring system—a bicyclic framework featuring a benzene ring fused to a pyrimidine ring (positions 1–4). The substituents are located at the 4-position (chloro group) and 7-position (trifluoromethyl group) of this fused ring system [5] [8].

The CAS Registry Number for this compound is 16499-65-3, which serves as a unique identifier in chemical databases [8] [10]. Key identifiers include:

  • SMILES: C1=CC2=C(C=C1C(F)(F)F)N=CN=C2Cl
  • InChIKey: Not explicitly provided in search results, but derivable from structural data.
  • InChI: InChI=1S/C9H4ClF3N2/c10-8-5-15-7-3-6(9(11,12)13)2-1-4(7)14-8/h1-3,5H [5] [8]

It is critical to distinguish this compound from structurally similar molecules in search results, such as 4-chloro-7-(trifluoromethyl)quinoline (CAS 346-55-4), which lacks the pyrimidine nitrogen atom at position 3 [2] [7]. The quinazoline scaffold confers distinct electronic properties due to the presence of two nitrogen atoms within the ring system.

Spectroscopic Characterization (NMR, IR, MS)

Experimental spectroscopic data for 4-chloro-7-(trifluoromethyl)quinazoline is limited in public sources. However, predictions can be made based on its functional groups and analogous compounds:

Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR and ¹³C NMR chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and chloro substituent. The quinazoline ring protons typically appear in the aromatic region (δ 7.5–9.5 ppm). Predicted shifts are summarized below:

Table 1: Predicted NMR Chemical Shifts

Atom Position¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
C2-H9.10–9.30152.5
C5-H7.70–7.90121.8
C6-H8.20–8.40126.3
C8-H7.85–8.05118.9
CF₃-123.5 (q, J = 270 Hz)
C7-132.8 (q, J = 33 Hz)

The trifluoromethyl group shows characteristic ¹⁹F NMR signals near δ -60 to -65 ppm [5] [7].

Infrared (IR) Spectroscopy:Key absorptions include:

  • C–F stretch: 1100–1200 cm⁻¹ (strong, broad)
  • C=N stretch (quinazoline ring): 1550–1620 cm⁻¹
  • C–Cl stretch: 750–800 cm⁻¹ [5] [8]

Mass Spectrometry (MS):Electron-impact mass spectrometry would likely show a molecular ion peak at m/z 232 (M⁺), with fragments arising from:

  • Loss of Cl (→ m/z 197)
  • Cleavage of CF₃ (→ m/z 159)
  • Quinazoline ring fragmentation [5] [10].

Physicochemical Properties (Melting Point, Boiling Point, LogP)

The compound exists as a solid at room temperature with a melting point of 164–166°C [10]. Limited data on boiling point is available due to decomposition risks under high temperatures. Its solubility profile includes moderate solubility in chlorinated solvents like chloroform (>25 mg/mL) but low solubility in water or polar protic solvents [2] [10].

Table 2: Key Physicochemical Properties

PropertyValue
Melting Point164–166°C
Partition Coefficient (LogP)3.12 (predicted)
Molecular Weight232.59 g/mol
Solubility in Chloroform>25 mg/mL

The calculated partition coefficient (LogP) of 3.12 indicates significant lipophilicity, aligning with the hydrophobic trifluoromethyl group [5] [8]. This property is critical for drug design applications, as it influences membrane permeability. No vapor pressure or density data is reported in the available literature, though crystalline solid behavior is typical for quinazoline derivatives [9] [10].

Properties

CAS Number

16499-65-3

Product Name

4-Chloro-7-(trifluoromethyl)quinazoline

IUPAC Name

4-chloro-7-(trifluoromethyl)quinazoline

Molecular Formula

C9H4ClF3N2

Molecular Weight

232.59 g/mol

InChI

InChI=1S/C9H4ClF3N2/c10-8-6-2-1-5(9(11,12)13)3-7(6)14-4-15-8/h1-4H

InChI Key

IJNDITTYYNJLPT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(F)(F)F)N=CN=C2Cl

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=CN=C2Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.